Product packaging for 3-(2-Methylmorpholin-4-yl)propan-1-ol(Cat. No.:CAS No. 1153191-05-9)

3-(2-Methylmorpholin-4-yl)propan-1-ol

Cat. No.: B2729539
CAS No.: 1153191-05-9
M. Wt: 159.229
InChI Key: ULYPGBJCDDQWBE-UHFFFAOYSA-N
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Description

3-(2-Methylmorpholin-4-yl)propan-1-ol (CAS Number: 1153191-05-9) is a chemical compound featuring a morpholine ring, a common scaffold in medicinal chemistry and drug discovery . This derivative, with a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol, is characterized by a 2-methyl substitution on the morpholine ring and a propan-1-ol side chain . The morpholine ring is a privileged structure in the design of bioactive molecules, contributing to favorable pharmacokinetic properties and serving as a key building block in the development of novel therapeutic agents . While specific pharmacological data for this isomer is limited, morpholine derivatives are extensively researched and found in compounds with a wide range of pharmacological activities, including anxiolytic, anti-tumor, anti-emetic, and antimicrobial actions . Researchers can leverage this chemical as a versatile intermediate or precursor in synthetic organic chemistry, particularly in the construction of more complex molecules for biological evaluation. As with many research chemicals, appropriate safety precautions should be taken. Related morpholine-propanol compounds are known to cause skin and serious eye irritation, suggesting that handling should involve the use of personal protective equipment and adequate ventilation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B2729539 3-(2-Methylmorpholin-4-yl)propan-1-ol CAS No. 1153191-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylmorpholin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8-7-9(3-2-5-10)4-6-11-8/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYPGBJCDDQWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Contemporary Chemical Research Paradigms

In the landscape of modern chemical research, the morpholine (B109124) moiety is a significant and versatile scaffold. e3s-conferences.orgnih.gov Morpholine and its derivatives are pivotal in medicinal chemistry and drug discovery due to their favorable physicochemical, biological, and metabolic properties. nih.govsci-hub.se The inclusion of a morpholine ring can enhance the pharmacological profile of a molecule, contributing to improved potency and pharmacokinetics. sci-hub.se

The compound 3-(2-Methylmorpholin-4-yl)propan-1-ol, with its defining 2-methylmorpholine (B1581761) and propan-1-ol side chain, is situated within this paradigm. The presence of the methyl group on the morpholine ring introduces a chiral center, opening avenues for stereoselective synthesis and the investigation of stereoisomerism's role in biological activity. nih.gov The propan-1-ol tail provides a site for further functionalization, allowing for the creation of a diverse library of related compounds.

Rationale for Comprehensive Academic Investigation of the 3 2 Methylmorpholin 4 Yl Propan 1 Ol Scaffold

The academic pursuit of understanding the 3-(2-Methylmorpholin-4-yl)propan-1-ol scaffold is driven by several key factors. The morpholine (B109124) core is a prevalent feature in numerous approved drugs, highlighting its importance as a "privileged structure" in medicinal chemistry. nih.gov Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects. researchgate.net

The specific combination of a 2-methylmorpholine (B1581761) ring and a propan-1-ol linker in this compound presents a unique molecular architecture. The methyl group can influence the conformational flexibility of the morpholine ring and its binding interactions with biological targets. The hydroxyl group of the propanol (B110389) side chain can participate in hydrogen bonding, a crucial interaction in molecular recognition processes. A thorough investigation of this scaffold could therefore lead to the discovery of novel therapeutic agents with unique structure-activity relationships (SAR). nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1153191-05-9
Molecular Weight159.23 g/mol
Molecular FormulaC₈H₁₇NO₂Inferred from Structure

Scope and Methodological Approaches in Current Scholarly Research

The scholarly investigation of morpholine (B109124) derivatives like 3-(2-Methylmorpholin-4-yl)propan-1-ol typically employs a multidisciplinary approach, combining synthetic chemistry, analytical techniques, and computational modeling.

Synthetic Methodologies: The synthesis of N-substituted morpholines can be achieved through various routes. A common method involves the cyclization of bis-(2-hydroxyalkyl) amines. google.com For N-alkylmorpholines, this can be performed under specific temperature and pressure conditions using a suitable solvent and catalyst. google.com Another approach is the methylation of the parent morpholine, though this can be a more costly method. google.com The synthesis of substituted morpholino nucleoside derivatives has also been reported, utilizing a two-step pathway of oxidation followed by reductive amination. nih.gov

Analytical Characterization: The structural elucidation of newly synthesized morpholine derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the molecular structure and connectivity of atoms. mdpi.com Mass spectrometry (MS) is used to confirm the molecular weight and fragmentation patterns. mdpi.com

Computational Studies: In silico methods, such as molecular docking, are increasingly used to predict the binding modes and affinities of morpholine derivatives with biological targets. mdpi.com These computational studies can provide valuable insights into the mechanism of action and guide the design of more potent and selective compounds. mdpi.com

Computational and Theoretical Chemistry Studies on 3 2 Methylmorpholin 4 Yl Propan 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 3-(2-Methylmorpholin-4-yl)propan-1-ol. A typical DFT study would involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, various electronic properties can be calculated.

For instance, calculations using the B3LYP functional with a 6-31G(d,p) basis set would provide a detailed picture of the molecule's geometry and electronic distribution. Key parameters that would be determined include the distribution of electrostatic potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. mdpi.comresearchgate.net

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

Property Predicted Value Significance
Total Energy -554.9 Hartree Represents the total electronic energy of the molecule in its optimized geometry.
HOMO Energy -6.8 eV Indicates the energy of the highest energy electrons; region susceptible to electrophilic attack.
LUMO Energy +1.2 eV Indicates the energy of the lowest energy unoccupied orbitals; region susceptible to nucleophilic attack.
HOMO-LUMO Gap 8.0 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

While DFT is excellent for ground states, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often employed for more accurate energy calculations and for studying excited states and reaction mechanisms. These methods, being computationally more intensive, can provide benchmark data. For this compound, ab initio calculations could be used to explore potential reaction pathways, such as the dehydration of the propanol (B110389) side chain or the ring-opening of the morpholine (B109124) moiety under specific conditions. By calculating the energy barriers for these potential reactions, one can predict the likelihood and kinetics of such transformations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation would allow for the exploration of the conformational landscape of this compound and the influence of a solvent, such as water.

The simulation would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms to model their motion. This approach reveals how the flexible propanol chain moves relative to the morpholine ring and how the methyl group influences the ring's puckering (e.g., preference for chair or boat conformations). Furthermore, MD simulations provide detailed information on the solvation shell, showing how water molecules orient around the polar hydroxyl and morpholine groups, which is critical for understanding its solubility and transport properties. nih.govnih.gov

Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation

Conformer Dihedral Angle (C-C-C-O) Morpholine Ring Conformation Relative Population (%)
1 ~180° (anti) Chair 65%
2 ~60° (gauche) Chair 30%

In Silico Prediction of Spectroscopic Parameters and Spectroscopic Data Interpretation

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results. mdpi.com For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

By calculating the magnetic shielding tensors of each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared to experimental data to confirm the structure of the compound. Similarly, by calculating the vibrational frequencies corresponding to different molecular motions, an IR spectrum can be simulated. This allows for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending of particular bonds, such as the O-H stretch of the alcohol, the C-N stretches of the morpholine, and the C-O stretch of the ether linkage within the ring.

Table 3: Hypothetical In Silico vs. Typical Experimental Spectroscopic Data

Parameter Predicted Value (Computational) Typical Experimental Range
¹H NMR (O-H proton) δ 3.5 ppm δ 3.0 - 4.0 ppm
¹³C NMR (C-OH carbon) δ 62 ppm δ 60 - 65 ppm
IR Freq. (O-H stretch) 3450 cm⁻¹ 3200 - 3600 cm⁻¹ (broad)

Ligand-Target Interaction Modeling for Mechanistic Insights (Excluding Therapeutic Applications)

To understand how this compound might interact with larger biological molecules, molecular docking and other modeling techniques can be employed. mdpi.com These studies are crucial for understanding mechanisms of interaction at a molecular level, separate from any potential therapeutic context.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info To investigate the non-covalent binding behavior of this compound, it could be docked into the active site of a relevant enzyme, for example, a monoamine oxidase or a cytochrome P450 enzyme, which are known to interact with amine-containing structures.

The docking process would generate various possible binding poses and score them based on binding affinity. Analysis of the best-scoring pose would reveal key intermolecular interactions, such as hydrogen bonds between the molecule's hydroxyl group or morpholine nitrogen and amino acid residues in the receptor's active site. Hydrophobic interactions between the methyl group and nonpolar residues could also be identified. This provides a static, mechanistic snapshot of potential molecular recognition events.

Table 4: Example of Hypothetical Molecular Docking Results

Receptor Target Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Cytochrome P450 2D6 -6.5 ASP-301, GLU-216 Hydrogen Bond with -OH and Morpholine N

Molecular Mechanics/Molecular Dynamics (MM/MD) for Binding Mode Refinement

No publicly available research data exists for the application of MM/MD simulations to refine the binding mode of this compound.

Advanced Methodological Approaches in the Study of 3 2 Methylmorpholin 4 Yl Propan 1 Ol

Analytical Method Development for High-Precision Detection and Quantification

High-precision analytical methods are paramount for characterizing 3-(2-Methylmorpholin-4-yl)propan-1-ol, particularly for distinguishing and quantifying its enantiomers, which may exhibit different biological activities.

Chromatographic techniques are the cornerstone of enantioselective analysis and impurity profiling. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most effective method for separating the enantiomers of this compound. nih.govresearchgate.net The direct separation approach, utilizing a chiral stationary phase (CSP), is generally preferred for its efficiency. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) coated or immobilized on a silica (B1680970) support, are highly effective for a wide range of chiral compounds, including those with amine and alcohol functionalities. nih.gov

For this compound, a screening of different CSPs and mobile phase systems would be the initial step in method development. The selection of the mobile phase—normal-phase, reversed-phase, or polar organic mode—depends on the interactions between the analyte and the CSP. chiralpedia.com The basic nitrogen of the morpholine (B109124) ring and the hydroxyl group are key interaction sites that drive chiral recognition. sigmaaldrich.com Additives to the mobile phase, such as acids or bases (e.g., trifluoroacetic acid or diethylamine), are often used to improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support. sigmaaldrich.com

Table 1: Hypothetical Chiral HPLC Method Parameters for Enantioseparation

Parameter Condition 1 (Normal Phase) Condition 2 (Polar Organic)
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) Cellulose tris(3,5-dichlorophenylcarbamate)
Column Dimensions 4.6 x 250 mm, 5 µm 4.6 x 150 mm, 3 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) Acetonitrile (B52724) / Methanol (B129727) (90:10, v/v)
Flow Rate 1.0 mL/min 0.8 mL/min
Temperature 25 °C 30 °C

| Detection | UV at 210 nm | UV at 210 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. thermofisher.com Due to the polarity and hydrogen-bonding capacity of the alcohol and amine groups in this compound, direct analysis can lead to poor peak shapes and tailing. nih.gov Therefore, derivatization is typically required to increase volatility and thermal stability. d-nb.info

Common derivatization strategies include silylation of the hydroxyl group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation using anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA). nih.govcore.ac.uk The choice of derivatizing agent and reaction conditions must be optimized to ensure complete and reproducible conversion without side reactions. The optimized GC method would involve a capillary column with a mid-polarity stationary phase to effectively separate the derivatized compound from reaction byproducts and other impurities. nih.gov Mass spectrometry provides high selectivity and sensitivity, with selected ion monitoring (SIM) mode being used for precise quantification. nih.gov

Table 2: Potential GC-MS Method Parameters for Analysis

Parameter Value
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injection Mode Split (e.g., 20:1)
Temperature Program Initial 100°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)
MS Ionization Mode Electron Ionization (EI) at 70 eV

| MS Detection Mode | Scan (for identification) or Selected Ion Monitoring (for quantification) |

Capillary electrophoresis (CE) is an attractive alternative to HPLC for chiral separations, offering high efficiency, short analysis times, and low consumption of samples and reagents. chromatographytoday.com For a basic compound like this compound, which is positively charged at low pH, cyclodextrins (CDs) are the most widely used chiral selectors added to the background electrolyte (BGE). bohrium.comspringernature.com

The principle of separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. bohrium.com The choice of CD (e.g., neutral β-CD, or charged derivatives like sulfated or carboxymethylated β-CD) and its concentration are critical parameters. mdpi.com The pH of the BGE is also crucial as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). nih.gov For basic compounds, operating at a low pH ensures full protonation and migration towards the cathode, while the choice of CD can modulate the separation selectivity and resolution. nih.gov

Table 3: Illustrative Capillary Electrophoresis Conditions for Chiral Separation

Parameter Value
Capillary Fused silica, 50 µm ID, 50 cm effective length
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5
Chiral Selector 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Applied Voltage 25 kV (positive polarity)
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)

| Detection | Diode Array Detector (DAD) at 200 nm |

Advanced Purification and Crystallization Techniques

The purification of this compound to high chemical and enantiomeric purity is essential for its use in regulated applications. Crystallization is a key unit operation for achieving this, as it can effectively remove impurities and isolate the desired solid-state form. syrris.com

Advanced crystallization techniques focus on controlling nucleation and crystal growth to achieve desired attributes like crystal size distribution, morphology, and purity. For a polar molecule like this compound, common techniques include:

Cooling Crystallization: This is suitable if the compound's solubility is strongly dependent on temperature. A saturated solution at a higher temperature is slowly cooled to induce supersaturation and crystallization. syrris.com

Anti-solvent Crystallization: This involves adding a solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound, thereby inducing precipitation. This method provides excellent control over particle size. syrris.com For the target compound, a solution in a polar solvent like isopropanol (B130326) could be treated with a non-polar anti-solvent such as heptane.

Sonocrystallization: The application of ultrasound can induce nucleation at lower supersaturation levels, leading to smaller, more uniform crystals and preventing agglomeration. nih.gov

The selection of an appropriate solvent system is critical and is typically guided by solubility screening and consideration of solvent properties. The goal is to find a solvent or solvent mixture that provides good solubility at elevated temperatures but poor solubility at lower temperatures, facilitating high recovery.

Table 4: Potential Crystallization Approaches

Technique Solvent System Rationale
Cooling Crystallization Isopropanol or Ethanol (B145695) The compound is likely soluble in polar alcohols at higher temperatures, with reduced solubility upon cooling.
Anti-solvent Crystallization Solvent: Acetone; Anti-solvent: n-Heptane High solubility in a moderately polar ketone, followed by precipitation with a non-polar hydrocarbon.

| Reactive Crystallization | Ethanol / Hydrochloric Acid | If isolation as a salt (e.g., hydrochloride) is desired, this can improve crystallinity and stability. |

Flow Chemistry and Microreactor Applications in its Synthesis or Derivatization

Flow chemistry, utilizing microreactors or continuous flow reactors, offers significant advantages over traditional batch processing for the synthesis and derivatization of fine chemicals and pharmaceutical intermediates. google.comgoogle.com These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and potential for streamlined multi-step syntheses. organic-chemistry.org

For the synthesis of this compound, a key step would be the N-alkylation of 2-methylmorpholine (B1581761) with a suitable three-carbon synthon (e.g., 3-chloropropan-1-ol or acrolein followed by reduction). Performing such a reaction in a flow reactor allows for rapid heating to precise temperatures, which can accelerate the reaction while minimizing the formation of byproducts that might occur with prolonged heating in a batch reactor. acs.org

Derivatization reactions, such as esterification of the primary alcohol, can also be efficiently performed in a flow system. For example, a stream of the amino alcohol could be mixed with a stream of an acylating agent in a T-mixer before entering a heated reactor coil. The short residence time and excellent mixing in a microreactor can lead to high conversion and selectivity. google.com

Table 5: Hypothetical Flow Chemistry Setup for N-Alkylation

Parameter Description
Reactant Streams Stream A: 2-Methylmorpholine in acetonitrile. Stream B: 3-Chloropropan-1-ol and K₂CO₃ (as a slurry or packed bed) in acetonitrile.
Reactor Type Heated packed-bed reactor (with K₂CO₃) or coil reactor.
Flow Rate 0.5 - 2.0 mL/min per stream
Reactor Temperature 80 - 120 °C
Residence Time 5 - 20 minutes
Pressure Back-pressure regulator set to >5 bar to suppress boiling.

| Outcome | Continuous production of crude this compound, potentially telescoped into a subsequent purification or reaction step. |

Exploration of 3 2 Methylmorpholin 4 Yl Propan 1 Ol in Chemical Biology and Mechanistic Research

Investigation of Molecular Interactions with Biological Targets

No published studies were identified that specifically investigate the molecular interactions of 3-(2-Methylmorpholin-4-yl)propan-1-ol with biological targets.

Enzyme Inhibition Mechanism Studies (without therapeutic claims)

There are no available scientific articles or reports detailing the investigation of this compound as an enzyme inhibitor. Consequently, no data on its mechanism of inhibition, such as competitive, non-competitive, or uncompetitive inhibition, is available.

Receptor Binding Profiling (focus on molecular recognition)

Information regarding the receptor binding profile of this compound is not present in the public domain. There are no studies detailing its affinity or selectivity for any specific biological receptors.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (not efficacy or potency)

No structure-activity relationship (SAR) studies featuring this compound could be found. Research in this area would typically involve the synthesis and evaluation of a series of related compounds to determine how structural modifications affect their interaction with a biological target from a mechanistic perspective. The absence of such studies means there is no available data to create a data table or a detailed discussion on this topic for the specified compound.

Biotransformation and Metabolic Pathway Research (in vitro and mechanistic, not in vivo clinical)

There is a lack of published research on the in vitro biotransformation and metabolic pathways of this compound. Mechanistic studies, which would identify the enzymes responsible for its metabolism and the resulting metabolites, have not been reported.

Utilization of 3 2 Methylmorpholin 4 Yl Propan 1 Ol As a Synthetic Building Block and Precursor

Synthesis of Complex Heterocyclic Systems Utilizing the Morpholine-Propanol Scaffold

The structural framework of 3-(2-Methylmorpholin-4-yl)propan-1-ol is pre-disposed to serve as a cornerstone in the synthesis of complex, fused heterocyclic systems. The presence of the nucleophilic morpholine (B109124) nitrogen and the terminal hydroxyl group on the propyl chain offers two reactive centers that can participate in a variety of cyclization reactions.

Intramolecular cyclization strategies are particularly effective. For instance, activation of the terminal hydroxyl group, followed by nucleophilic attack by the morpholine nitrogen, can lead to the formation of bicyclic systems containing a 1,4-oxazepine (B8637140) ring fused to the morpholine core. The reaction conditions can be tuned to control the stereochemical outcome of these cyclizations, influenced by the inherent chirality of the 2-methylmorpholine (B1581761) unit.

Furthermore, the propan-1-ol moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid. These functionalized intermediates can then undergo condensation reactions with a variety of binucleophiles to construct a range of fused heterocyclic systems. For example, reaction of the aldehyde with a hydrazine (B178648) derivative could yield a fused pyrazolidine (B1218672) ring, while condensation of the carboxylic acid with an ortho-phenylenediamine could lead to the formation of a benzimidazole-fused system. The versatility of this approach allows for the systematic construction of diverse and complex heterocyclic architectures.

A notable example of the synthetic utility of similar N-substituted morpholines is in the formation of tetracyclic and other polycyclic ring systems. nih.govchemistryviews.org By incorporating the this compound scaffold, novel bridged systems can be conceptualized, where the propanol (B110389) chain acts as a linker to form an additional ring, leading to intricate three-dimensional structures. chemistryviews.org The synthesis of pyrazole-fused scaffolds has also been demonstrated from related heterocyclic precursors, suggesting a potential pathway for creating novel fused pyrazole (B372694) derivatives from this compound. nih.gov

Precursor for Advanced Research Materials and Functional Molecules (excluding explicit industrial applications)

The unique molecular architecture of this compound also positions it as a promising precursor for the development of advanced research materials and functional molecules. The hydroxyl group of the propanol side chain is a key functional handle for polymerization.

This compound can serve as a monomer in the synthesis of novel functional polymers. For instance, it can be used to create polyurethanes and polyesters with tailored properties. nih.govresearchgate.net The incorporation of the chiral 2-methylmorpholine moiety into the polymer backbone can impart specific chiroptical properties to the resulting material. Furthermore, the morpholine nitrogen can act as a site for post-polymerization modification, allowing for the introduction of various functional groups to fine-tune the material's properties for specific research applications, such as selective binding or catalytic activity. uwo.canih.govmdpi.com

The synthesis of functional polymers often relies on the strategic incorporation of monomers with specific functionalities. researchgate.net The bifunctionality of this compound, possessing both a reactive hydroxyl group and a modifiable morpholine ring, makes it an attractive candidate for creating polymers with complex architectures and functionalities. For example, poly(N-acryloylmorpholine) has been noted for its biocompatibility, and incorporating a chiral, functionalized monomer like this compound could lead to the development of novel biomaterials for academic research.

Role in Natural Product Synthesis

In the realm of natural product synthesis, chiral building blocks are of paramount importance for controlling stereochemistry. nih.gov The enantiomerically pure forms of this compound can serve as valuable chiral auxiliaries or key intermediates in the total synthesis of complex natural products.

The 2-methylmorpholine unit can act as a transient chiral auxiliary to direct the stereochemical outcome of a particular reaction, after which it can be cleaved and potentially recovered. researchgate.netresearchgate.netyoutube.com This strategy is widely employed in asymmetric synthesis to construct stereochemically rich molecules. nih.gov For example, the chiral nitrogen center can influence the facial selectivity of reactions on a tethered substrate.

Alternatively, the entire this compound scaffold can be incorporated as a core structural element into a natural product analog. Many biologically active natural products contain morpholine or related heterocyclic motifs. nih.govbanglajol.info By utilizing this building block, synthetic chemists can access novel analogs of these natural products, enabling the exploration of structure-activity relationships and the development of new molecular probes for biological systems. The synthesis of chiral morpholines is a well-established field, providing access to enantiomerically pure starting materials for these applications. nih.govrsc.org

Development of Libraries of Structurally Related Analogs for Academic Research Purposes

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and academic research. researchgate.netpnas.orgfrontiersin.orgnih.govcam.ac.uk this compound is an ideal starting point for the construction of such compound libraries.

The reactive propan-1-ol side chain can be readily diversified through a variety of chemical transformations. For example, esterification or etherification with a diverse set of carboxylic acids or alkyl halides, respectively, can generate a library of analogs with varying steric and electronic properties. Furthermore, the morpholine nitrogen can be quaternized or otherwise modified to introduce additional diversity.

Solid-phase synthesis techniques can be employed to facilitate the high-throughput generation of these analog libraries. nih.govrsc.org The this compound can be tethered to a solid support via its hydroxyl group, allowing for subsequent reactions to be carried out in a streamlined and efficient manner. This approach enables the creation of large and diverse libraries of compounds that can be screened for interesting biological activities or used to probe complex biological pathways. The development of such libraries of morpholine-containing compounds is a key area of interest in chemical biology and drug discovery. pnas.orgfrontiersin.org

Emerging Research Directions and Future Perspectives on 3 2 Methylmorpholin 4 Yl Propan 1 Ol

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Property Prediction: AI models, trained on vast datasets of known molecules, could predict various physicochemical and biological properties of 3-(2-Methylmorpholin-4-yl)propan-1-ol . These predictions could include solubility, toxicity, and potential interactions with biological targets, thereby guiding initial screening efforts without the need for immediate synthesis and testing.

Synthesis Route Optimization: AI tools can analyze known chemical reactions to propose novel and efficient synthetic routes. mdpi.com For This compound , an AI algorithm could suggest optimal reaction conditions, catalysts, and starting materials to improve yield and reduce waste, contributing to more sustainable manufacturing processes.

De Novo Design: ML models can generate novel molecular structures with desired properties. The scaffold of This compound could serve as a starting point for generating a virtual library of related compounds. These new structures could be designed to have enhanced activity against a specific biological target, with the AI optimizing for factors like binding affinity and selectivity.

A hypothetical workflow for integrating AI/ML in the study of this compound is presented in Table 1.

Table 1: Hypothetical AI/ML Workflow for this compound Research

StepAI/ML ApplicationObjective
1Property PredictionIn-silico estimation of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to assess drug-likeness.
2Target IdentificationVirtual screening against protein databases to identify potential biological targets.
3Analogue GenerationGenerative models create a virtual library of novel derivatives with potentially improved properties.
4Synthesis PlanningRetrosynthesis algorithms propose efficient and sustainable synthetic routes for promising analogues.

Application of High-Throughput Screening Methodologies in its Academic Research

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds to identify those with a desired biological activity. ku.edunih.gov While no HTS campaigns specifically involving This compound have been published, its structural characteristics make it a candidate for inclusion in screening libraries.

The general process for HTS involves:

Assay Development: Creating a robust and automated biological assay that can measure the effect of a compound on a specific target (e.g., an enzyme or a cell receptor).

Library Screening: Testing a large collection of compounds, which could include This compound , using the developed assay.

Hit Identification and Confirmation: Identifying compounds that show activity ("hits") and re-testing them to confirm the initial results. scienceopen.com

Dose-Response Analysis: Characterizing the potency and efficacy of the confirmed hits.

The morpholine (B109124) scaffold is a common feature in many biologically active molecules, making derivatives like This compound interesting candidates for HTS campaigns targeting a wide range of diseases. The data generated from such a screening could rapidly elucidate potential therapeutic applications for this and structurally related molecules.

Table 2: Potential HTS Applications for Morpholine-Containing Compound Libraries

Target ClassTherapeutic AreaRationale for Screening
KinasesOncology, InflammationThe morpholine ring is a key component of several approved kinase inhibitors.
G-Protein Coupled Receptors (GPCRs)Neuroscience, MetabolismThe scaffold can be modified to interact with diverse GPCR binding pockets.
Ion ChannelsCardiology, NeuroscienceSmall molecules can modulate ion channel function.
ProteasesInfectious Diseases, OncologyThe scaffold can serve as a base for designing specific enzyme inhibitors.

Sustainable and Circular Economy Approaches in its Chemical Lifecycle (academic context)

Sustainable chemistry, or "green chemistry," aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scienceopen.com A circular economy model seeks to minimize waste and make the most of resources by keeping materials in use for as long as possible. hbm4eu.euresearchgate.net

For This compound , a sustainable and circular approach would involve considering its entire lifecycle:

Synthesis: Utilizing renewable starting materials, reducing the number of synthetic steps, and using greener solvents and catalysts. scienceopen.com The choice of synthesis route would be guided by principles such as atom economy and energy efficiency.

Use: In a hypothetical application, the focus would be on designing it for durability and minimizing its environmental release.

End-of-Life: Developing methods for its recovery, recycling, or biodegradation. If used as a building block, the final product could be designed for disassembly, allowing for the recovery of the morpholine scaffold for reuse. Chemical recycling methods could be explored to break down larger molecules containing this compound back into valuable chemical feedstocks. researchgate.net

Interdisciplinary Research Frontiers involving this compound

Future research on This compound would likely be highly interdisciplinary, integrating chemistry with biology, materials science, and computational science.

Chemical Biology: If HTS identifies a biological target, chemical biologists could use This compound as a chemical probe to study the function of that target in cells and organisms. This could provide valuable insights into disease pathways.

Medicinal Chemistry: Medicinal chemists could synthesize derivatives of the compound to improve its potency, selectivity, and pharmacokinetic properties, potentially leading to the development of a new therapeutic agent.

Materials Science: The morpholine moiety can influence the self-assembly and physical properties of larger molecules. Materials scientists could potentially incorporate This compound into polymers or other materials to create novel functionalities.

Computational Chemistry: In conjunction with AI/ML, computational chemists could use techniques like molecular dynamics simulations to model how This compound interacts with its biological target at an atomic level, guiding the design of more effective analogues.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2-Methylmorpholin-4-yl)propan-1-ol?

A multi-step synthesis is typical for morpholine-containing propanol derivatives. A common approach involves:

  • Step 1 : Reacting a morpholine precursor (e.g., 2-methylmorpholine) with a propanol derivative under nucleophilic substitution conditions.
  • Step 2 : Optimizing reaction parameters (e.g., solvent polarity, temperature) to enhance yield. For example, acetonitrile at 60–80°C with a base like K2_2CO3_3 can improve efficiency .
  • Step 3 : Purification via column chromatography or recrystallization. Confirming purity using HPLC (>95%) or GC-MS is critical.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • X-ray crystallography : For unambiguous structural determination, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ ion).

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening should focus on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given morpholine’s role in modulating enzyme activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions?

  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values.
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility impacting spectral assignments.
  • Software tools : Leverage SHELX for crystallographic refinement to resolve ambiguities in bond geometries .

Q. What strategies optimize the synthetic yield of this compound?

  • Catalyst screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination).
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates.
  • Reaction monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust conditions in real time .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., estrogen receptors, kinases) based on PubChem-derived 3D structures .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues for mutagenesis studies.
  • QSAR modeling : Corrogate substituent effects (e.g., methyl group position) with bioactivity data to design analogs .

Q. What methods address stereochemical challenges during synthesis?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.
  • Crystallographic analysis : Resolve absolute configuration via X-ray diffraction (e.g., Flack parameter) .
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) to induce enantioselectivity in key steps.

Data Contradiction and Troubleshooting

Q. How to interpret conflicting biological activity data across assay platforms?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Cell line variability : Test across multiple cell lines (primary vs. immortalized) to rule out context-dependent effects .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of discrepancies.

Q. What steps mitigate impurities in the final product?

  • Process optimization : Introduce scavenger resins or flow chemistry to trap byproducts.
  • Advanced purification : Use preparative HPLC with gradient elution for challenging separations.
  • Quality control : Implement orthogonal methods (e.g., LC-MS, 19^19F NMR if fluorinated impurities exist) .

Methodological Resources

  • Structural refinement : SHELX suite for crystallographic data .
  • Synthetic protocols : Acetonitrile-based reactions for morpholine derivatives .
  • Biological assays : Standardized antimicrobial and cytotoxicity testing frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.